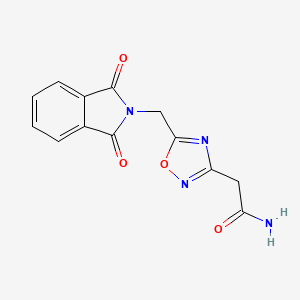

2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide

Description

2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with an acetamide group and at the 5-position with a (1,3-dioxoisoindolin-2-yl)methyl moiety. The 1,3-dioxoisoindolinyl (phthalimide) group is a well-known pharmacophore associated with bioactivity, including anti-inflammatory and kinase-inhibitory properties. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, making this scaffold relevant in medicinal chemistry.

Properties

IUPAC Name |

2-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c14-9(18)5-10-15-11(21-16-10)6-17-12(19)7-3-1-2-4-8(7)13(17)20/h1-4H,5-6H2,(H2,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUUUAAFWRAYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide typically involves a multi-step process. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the N-isoindoline-1,3-dione scaffold . This intermediate is then reacted with appropriate reagents to introduce the oxadiazole ring and the acetamide group.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as SiO2-tpy-Nb have been used to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide is a novel organic molecule that combines structural features of oxadiazole and isoindoline derivatives. The oxadiazole ring is known for its diverse biological activities, and the isoindoline moiety contributes to its potential pharmacological properties. The molecular structure includes an acetamide functional group, enhancing its solubility and reactivity in biological systems.

The absence of data suggests that this compound may be either very new and not yet explored in research, or it might be a niche molecule with limited scientific interest.

Potential Applications

The compound shows promise in various applications:

- Drug Discovery The presence of an oxadiazole ring suggests potential biological activities.

- Material Science It may be useful in creating advanced materials .

- Enzyme Inhibition and Protein Interactions It can be used in studies investigating enzyme inhibition and protein interactions, helping researchers understand complex biological pathways and develop targeted therapies .

Studies

Studies on interaction profiles of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary studies may include:

- In vitro assays: Evaluating its activity against specific enzymes or receptors.

- Cell-based assays: Assessing its effects on cell proliferation, apoptosis, or other cellular processes.

- In vivo studies: Testing its efficacy and safety in animal models.

Structural Similarities and Biological Activities

Several compounds share structural similarities with 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-Oxadiazole | Contains oxadiazole; exhibits antimicrobial properties | Antimicrobial |

| 1-(1,3-Dioxoisoindolin-2-yl)ethanone | Isoindoline derivative; potential anticancer activity | Anticancer |

| 4-Amino-5-thioxo-1,2,4-Thiadiazole | Thiadiazole structure; known for anti-inflammatory effects | Anti-inflammatory |

Mechanism of Action

The mechanism of action of 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- The target compound’s phthalimide group distinguishes it from analogs with simpler aryl or isoxazole substituents. This group may enhance binding to hydrophobic enzyme pockets.

- The oxadiazole-triazole hybrid in exhibits lower molecular weight (277.28 vs.

- Chlorophenyl and p-tolyl substituents in suggest tunability for lipophilicity and bioavailability in drug design.

Physicochemical Properties

- Molecular Weight: The target compound (~325.26) falls within the acceptable range for oral bioavailability (Rule of Five).

Biological Activity

The compound 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide is a derivative of the dioxoisoindoline scaffold, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 248.25 g/mol. The structure features a dioxoisoindoline moiety linked to a 1,2,4-oxadiazole ring, which is known to enhance biological activity through various mechanisms.

Anticonvulsant Activity

Research has indicated that derivatives containing the dioxoisoindoline structure exhibit anticonvulsant properties. For instance, a study evaluated several acetamide derivatives for their ability to protect against seizures induced by maximal electroshock (MES) tests. The results demonstrated that compounds with similar structural characteristics showed significant protection against seizure spread, suggesting potential therapeutic applications in epilepsy treatment .

Anticancer Potential

The unique structure of 1,3-dioxoisoindolines has been linked to anticancer activity. Compounds derived from this scaffold have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that these compounds may interfere with critical signaling pathways involved in tumor growth and metastasis.

Enzyme Inhibition

Compounds based on the oxadiazole framework have been reported to exhibit enzyme inhibitory activities. For example, they have shown promise as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Molecular docking studies have indicated favorable binding interactions between these compounds and the AChE active site, highlighting their potential as therapeutic agents in neurodegenerative disorders .

The biological activity of 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors or other cellular targets involved in signaling pathways.

- Enzyme Inhibition : By inhibiting specific enzymes like AChE or other targets involved in cellular metabolism, these compounds can alter physiological responses.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of pro-apoptotic proteins or inhibition of anti-apoptotic factors.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- A study published in PubMed reported that a series of acetamide derivatives exhibited anticonvulsant activity through MES tests, indicating the potential utility of these compounds in treating seizure disorders .

- Another investigation highlighted the anticancer properties of dioxoisoindoline derivatives, demonstrating their ability to inhibit cell growth in various cancer types through apoptosis induction .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions starting with precursor molecules containing oxadiazole and isoindoline moieties. A common approach includes:

- Reaction Setup : Refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one derivatives) with acetic acid and sodium acetate under controlled conditions (3–5 hours).

- Catalysts : Potassium iodide (KI) may be added to accelerate nucleophilic substitution or cyclization steps .

- Purification : Recrystallization using solvent mixtures like DMF/acetic acid to isolate the final product .

Key parameters include stoichiometric ratios (e.g., 1.1 equivalents of aldehyde derivatives) and temperature control to avoid side reactions.

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

Critical techniques include:

- Spectroscopy :

- NMR (¹H/¹³C) to confirm proton/carbon environments and substituent positions.

- IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for oxadiazole).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ~527.8 g/mol for related analogs) .

- Chromatography : HPLC with UV detection to assess purity (>97% for research-grade material) .

Advanced: How can researchers optimize the synthesis yield using computational and statistical methods?

Answer:

Advanced optimization strategies include:

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k or Box-Behnken) to screen variables (temperature, catalyst loading, solvent ratio) and identify critical factors .

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .

- Response Surface Methodology (RSM) : Predict optimal conditions (e.g., 80°C, 4-hour reflux) to maximize yield while minimizing byproducts .

Advanced: What strategies address data discrepancies in reaction yields or spectroscopic interpretations?

Answer:

To resolve contradictions:

- Statistical Analysis : Use ANOVA to isolate variables causing yield variability (e.g., trace moisture in solvents) .

- Isomer Identification : Investigate tautomerism (e.g., keto-enol equilibria in oxadiazole derivatives) via variable-temperature NMR or X-ray crystallography .

- Reproducibility Checks : Standardize protocols (e.g., degassing solvents, inert atmosphere) to reduce experimental noise .

Advanced: How can the compound’s bioactivity be evaluated in preclinical research?

Answer:

Methodological steps include:

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation of aryl groups) to correlate structural features with activity .

- Molecular Docking : Simulate binding interactions with proteins (e.g., using AutoDock Vina) to prioritize analogs for synthesis .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Answer:

Key challenges and solutions:

- Heterogeneous Reactions : Use flow chemistry to improve heat/mass transfer during cyclization steps .

- Byproduct Management : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

- Safety : Optimize solvent selection (e.g., replace acetic acid with greener alternatives) to reduce corrosion risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.